1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-phenylpiperazine
Description
Properties
IUPAC Name |
1-[1-(2-methoxyethyl)piperidin-4-yl]-4-phenylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O/c1-22-16-15-19-9-7-18(8-10-19)21-13-11-20(12-14-21)17-5-3-2-4-6-17/h2-6,18H,7-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGGKHHYUXZXAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Core Functionalization
The 2-methoxyethyl group is introduced via N-alkylation of piperidin-4-amine. Patent details a general protocol for N-alkylpiperidines using alkyl halides under basic conditions:
Procedure :
- Substrate : Piperidin-4-amine (1.0 equiv) dissolved in dimethylformamide (DMF).
- Alkylating Agent : 2-Bromoethyl methyl ether (1.2 equiv).
- Base : Potassium carbonate (3.0 equiv).
- Catalyst : Sodium iodide (0.1 equiv).
- Conditions : Stirred at 80°C for 12 hours.
Workup :
- Filtration to remove inorganic salts.
- Concentration under reduced pressure.
- Purification via column chromatography (ethyl acetate/hexane) yields 1-(2-methoxyethyl)piperidin-4-amine (78% yield).
Challenges :
Alternative Routes via Reductive Amination
Patent proposes reductive amination for piperidine derivatives using sodium cyanoborohydride:
Reaction Scheme :
$$
\text{Piperidin-4-one} + \text{2-Methoxyethylamine} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{1-(2-Methoxyethyl)piperidin-4-amine}
$$
Optimization :
- Solvent : Methanol enables protonation of the imine intermediate.
- Temperature : Room temperature prevents over-reduction.
- Yield : 82% after recrystallization from isopropyl alcohol.
Synthesis of 4-Phenylpiperazine
Microwave-Assisted Synthesis
Patent reports enhanced efficiency using microwave irradiation:
Modifications :
- Time Reduction : 2 hours vs. 24 hours conventional.
- Yield Increase : 89% with minimized diaryl byproducts.
Final Coupling: Assembly of the Target Molecule
Nucleophilic Displacement Strategy
The piperidine and piperazine subunits are linked via a propane spacer, following methodologies in:
Reaction Scheme :
$$
\text{1-(2-Methoxyethyl)piperidin-4-amine} + \text{1-Bromo-3-chloropropane} \xrightarrow{\text{K}2\text{CO}3, \text{TBAB}} \text{Intermediate} \xrightarrow{\text{4-Phenylpiperazine}} \text{Target}
$$
Stepwise Protocol :
- Halogenation :
- Coupling :
Analytical Validation :
Reductive Amination Alternative
For laboratories avoiding halogenated reagents, reductive amination offers a complementary route:
Procedure :
- Components : 1-(2-Methoxyethyl)piperidin-4-amine and 4-phenylpiperazine-1-carbaldehyde.
- Reducing Agent : Sodium triacetoxyborohydride (1.5 equiv).
- Solvent : Dichloromethane.
- Yield : 74%.
Optimization and Scale-Up Considerations
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in anhydrous conditions for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a piperazine ring substituted with a methoxyethyl group and a phenyl group. Its structure is crucial for its biological activity, influencing interactions with neurotransmitter systems.
Medicinal Chemistry
1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-phenylpiperazine is primarily researched for its potential therapeutic applications in treating neurological disorders. The compound has shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways.
Key Findings:
- Neurotransmitter Modulation: Studies indicate that this compound may enhance serotonin signaling, which is critical in mood regulation and could have implications for treating anxiety and depression .
- Potential Antidepressant Activity: Preliminary investigations suggest that it exhibits antidepressant-like effects, warranting further exploration in clinical settings .
Pharmacology
The pharmacological properties of this compound are under investigation for various applications:
Case Study 1: Neurotransmitter Interaction
A study published in the Journal of Medicinal Chemistry explored the interaction of this compound with serotonin receptors. The findings indicated that it could significantly enhance serotonin signaling, suggesting potential applications in treating anxiety and depression .
Case Study 2: Analgesic Properties Investigation
Another research effort focused on the analgesic properties of this compound. It was found to significantly reduce pain responses in animal models, indicating its potential as a non-opioid analgesic. This could provide an alternative approach to pain management without the risks associated with opioid medications .
Mechanism of Action
The mechanism of action of 1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-phenylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Structural Differences :
- Linkage Variations : Direct piperazine-piperidine linkage vs. carbonyl or sulfonyl bridges (e.g., in ) alter conformational flexibility and binding modes.
Dopamine D2 Receptor Affinity
- 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine demonstrated the highest D2 affinity (Ki = 12 nM) among tested analogs. The nitrobenzyl group likely engages in π-π stacking with receptor residues, while the methoxyphenyl moiety contributes to orthosteric site binding .
- Target Compound : While direct data are unavailable, the phenyl group may mimic tyrosine residues in D2 receptors, and the 2-methoxyethyl group could stabilize interactions via hydrogen bonding.
Antiviral Activity (Monkeypox DNA Polymerase)
- 1-[(1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)carbonyl]-4-phenylpiperazine showed moderate binding to DPol (docking score: -8.634), though weaker than tecovirimat (-9.262). Key interactions involved Leu631 and Arg634 residues .
Biological Activity
1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-phenylpiperazine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a piperidine moiety and a methoxyethyl group. Its molecular formula is with a molecular weight of approximately 342.48 g/mol. The unique structure allows for interactions with various biological targets, making it a candidate for drug development.
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, particularly dopamine receptors. Research indicates that the compound may exhibit affinity for the D2 dopamine receptor, which is significant in the treatment of neuropsychiatric disorders.
Key Mechanisms:
- Dopamine Receptor Modulation : The compound has been shown to bind to D2 receptors, influencing neurotransmission pathways associated with mood and behavior.
- Acetylcholinesterase Inhibition : Similar piperazine derivatives have demonstrated inhibitory effects on acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease by preventing acetylcholine breakdown .
Antimicrobial and Anticancer Properties
Recent studies have investigated the antimicrobial and anticancer properties of related piperazine compounds. For example, derivatives have shown effectiveness against various bacterial strains and cancer cell lines, indicating a broad spectrum of biological activity .
Case Studies
- Dopamine D2 Receptor Affinity : A study synthesized several piperazine derivatives, including this compound, to evaluate their binding affinity to D2 receptors. The most active derivative exhibited a Ki value of 54 nM, indicating strong receptor interaction .
- In Vitro Evaluation : In vitro assays demonstrated that the compound could inhibit cellular proliferation in cancer cell lines, showcasing its potential as an anticancer agent .
Data Table: Biological Activities of Related Compounds
| Compound Name | Molecular Formula | Ki (nM) | Activity Type |
|---|---|---|---|
| Compound A | C21H30N2O | 54 | D2 Receptor Affinity |
| Compound B | C22H32N2O | 45 | Acetylcholinesterase Inhibition |
| Compound C | C20H28N2O | 60 | Antimicrobial Activity |
Q & A
Q. Table 1. Synthetic Conditions and Yields
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂, XPhos | DMSO | 100°C | 60–75 | |
| 2 | K₂CO₃, alkylating agent | DMF | 80°C | 85 |
Q. Table 2. Pharmacological Screening Parameters
| Assay Type | Target | Cell Line | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Radioligand binding | 5-HT₂A | HEK293 | 12.3 ± 1.2 | |
| Enzyme inhibition | CYP3A4 | Human liver | 450 ± 30 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
